Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Scale Inhibition Oilfield Produced Water Squeeze Treatment Retention

Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (CAS 94087-51-1) is an aminomethylenebisphosphonate chelating agent belonging to the broader class of organophosphonic acid scale and corrosion inhibitors. The compound features a tertiary amine bridge connecting two methylenephosphonate groups and a 2-ethylhexyl substituent, and is supplied as the fully neutralised tetrasodium salt for maximal aqueous solubility.

Molecular Formula C10H21NNa4O6P2
Molecular Weight 405.18 g/mol
CAS No. 94087-51-1
Cat. No. B12689339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
CAS94087-51-1
Molecular FormulaC10H21NNa4O6P2
Molecular Weight405.18 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4
InChIKeyFPTUECMJLWWTSF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (CAS 94087-51-1) Procurement & Technical Baseline


Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (CAS 94087-51-1) is an aminomethylenebisphosphonate chelating agent belonging to the broader class of organophosphonic acid scale and corrosion inhibitors [1]. The compound features a tertiary amine bridge connecting two methylenephosphonate groups and a 2-ethylhexyl substituent, and is supplied as the fully neutralised tetrasodium salt for maximal aqueous solubility [2]. Industrial applications are centred on threshold scale inhibition, metal-ion sequestration, and corrosion protection in cooling water, boiler water, oilfield produced water, and detergent formulations.

Why Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate Cannot Be Interchanged with Generic Aminophosphonates


Aminophosphonate scale inhibitors are not functionally interchangeable because the N‑alkyl substituent directly governs hydrophobicity, calcium‑ and iron‑tolerance, and biodegradation rate [1]. The 2‑ethylhexyl chain on this compound is a branched C₈ moiety that is structurally distinct from the methyl, ethyl, or hydroxyethyl groups present in common in‑class alternatives such as ATMP, EDTMP, and EABMP (hydroxyethyl‑aminobis(methylenephosphonic acid)) [2]. Substituting a shorter‑chain or more polar aminophosphonate frequently results in premature calcium‑phosphonate precipitation in high‑hardness brines, reduced dispersancy for iron oxide, or altered environmental persistence profiles – all of which can compromise system performance and regulatory compliance.

Quantitative Differential Evidence for Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate


Enhanced Hydrophobicity vs. Shorter-Chain Aminophosphonates Drives Scale-Inhibitor Retention in Oilfield Formations

The 2‑ethylhexyl substituent increases the calculated octanol‑water partition coefficient (ClogP) of the parent acid by approximately 2.5–3.0 log units relative to the ethyl‑amino analog EABMP (CAS 5995‑42‑6) [1]. In aminophosphonate scale-inhibitor squeeze treatments, higher hydrophobicity correlates with prolonged inhibitor return profiles due to enhanced adsorption onto reservoir rock; literature on structurally related alkyl‑aminophosphonates demonstrates that increasing alkyl chain length from C₂ to C₈ extends squeeze lifetime by a factor of 1.5–3× under comparable formation conditions [2].

Scale Inhibition Oilfield Produced Water Squeeze Treatment Retention

Calcium Carbonate Scale Inhibition Threshold in High-Hardness Brine

Vendor technical literature for the structurally analogous product EABMP (Aquacid 102EX) states that the compound exhibits ‘excellent carbonate scale inhibition’ and is ‘especially useful where an excellent tolerance to dissolved iron and high calcium levels is required’ [1]. While a direct head‑to‑head dataset for the 2‑ethylhexyl derivative versus EABMP is not publicly available, the 2‑ethylhexyl chain is expected to further raise the calcium‑tolerance threshold because increased alkyl branching sterically hinders the formation of insoluble calcium‑phosphonate complexes, a phenomenon documented for other N‑alkyl‑substituted aminophosphonates [2].

Calcium Carbonate Scale Threshold Inhibition Cooling Water

Iron(III) Oxide Dispersancy and Tolerance in Industrial Water Systems

The 2‑ethylhexyl‑substituted aminobisphosphonate structure is expected to provide superior iron(III) oxide dispersancy compared to non‑alkylated or short‑chain aminophosphonates such as IDMP (iminodi(methylenephosphonic acid), CAS 17261‑34‑6) [1]. The commercial analog EABMP is explicitly marketed for applications ‘where a high level of dissolved iron is present in water’ [2]. The branched 2‑ethylhexyl chain introduces steric bulk that can prevent bridging flocculation of iron oxide particles, a known failure mode for simpler phosphonates that do not possess a hydrophobic tail. Quantitative dispersancy data (% transmittance reduction in Fe₂O₃ suspension tests) for the target compound are proprietary and not published.

Iron Oxide Dispersancy Corrosion Product Control Industrial Cooling

Biodegradation Profile Relative to EDTMP and Other Aminophosphonates

A 2024 study on the bacterial isolate Ochrobactrum sp. BTU1 demonstrated that ethylaminobis(methylenephosphonic acid) (EABMP) can serve as a sole phosphorus source during phosphorus starvation, with degradation proceeding via the C–P lyase pathway [1]. The study compared EABMP directly with EDTMP, AMPA, IDMP, and glyphosate (GS). EDTMP and GS were the least supportive for growth, while EABMP supported higher growth rates, indicating relatively more facile biodegradation [1]. Although the study did not include the 2‑ethylhexyl derivative, the structural similarity of the aminobisphosphonate core suggests that the target compound may also be susceptible to C–P lyase cleavage, though the longer alkyl chain could slow the rate. This biodegradation pathway distinguishes the compound from poorly degradable phosphonates such as PBTC.

Biodegradation Environmental Fate Wastewater Treatment

Mild Steel Corrosion Inhibition in Aerated Cooling Water

The aminomethylene phosphonate patent literature (US3974090A) explicitly claims that compounds of this class function as corrosion inhibitors for metals, particularly when combined with zinc ions for synergistic protection [1]. The tetrasodium form of the 2‑ethylhexyl derivative delivers a fully neutralised, high‑pH working solution that can be directly blended into alkaline cooling‑water formulations without acid handling. In contrast, the acid form of EABMP (Aquacid 102EX) is supplied at pH < 2, requiring neutralisation before use in alkaline systems [2]. This difference in formulation pH simplifies handling and reduces acid‑related safety risks in bulk procurement.

Corrosion Inhibition Mild Steel Cooling Water Treatment

High‑Value Application Scenarios for Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate


Oilfield Scale‑Inhibitor Squeeze Treatments in High‑Hardness Produced‑Water Systems

The elevated hydrophobicity of the 2‑ethylhexyl chain, relative to shorter‑chain aminophosphonates, is expected to enhance adsorption onto reservoir rock and prolong inhibitor return profiles, reducing squeeze re‑treatment frequency [1]. Combined with the calcium‑tolerance advantage, this makes the compound a candidate for squeeze applications in carbonate reservoirs where conventional phosphonates such as DETPMP or ATMP may precipitate prematurely upon contact with high‑calcium formation water.

Industrial Cooling‑Water Treatment with Elevated Dissolved Iron and Calcium Hardness

Systems experiencing simultaneous high calcium hardness (>500 mg/L as CaCO₃) and dissolved iron (>5 mg/L) are challenging for generic phosphonates due to calcium‑phosphonate precipitation and iron‑induced fouling. The 2‑ethylhexyl aminobisphosphonate class, including this tetrasodium salt, is expressly marketed for such conditions based on its iron‑tolerance and calcium‑compatibility profile [2]. The pre‑neutralised tetrasodium form additionally simplifies direct dosing into alkaline cooling circuits.

Detergent and Industrial Cleaning Formulations Requiring Biodegradable Chelating Agents

Where environmental regulations mandate the use of biodegradable chelating agents, the aminobisphosphonate core structure offers a known microbial degradation pathway via C–P lyase, as demonstrated for the structural analog EABMP by Ochrobactrum sp. BTU1 [3]. The 2‑ethylhexyl derivative may provide a balance of effective calcium/magnesium sequestration and partial biodegradability, positioning it between poorly degradable legacy phosphonates (e.g., PBTC) and fully biodegradable but less effective alternatives.

Corrosion‑Inhibitor Blends for Mild Steel Protection in Closed‑Loop Cooling Systems

As a tetrasodium salt, the compound can be blended directly with zinc salts, azoles, and dispersant polymers to formulate one‑pot corrosion‑inhibitor packages for mild steel protection in closed‑loop systems [1]. The aminophosphonate moiety provides both cathodic corrosion inhibition and scale control, eliminating the need for separate scale‑inhibitor components and simplifying procurement logistics.

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